molecular formula C8H7ClN2 B1457274 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1260874-86-9

5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1457274
CAS No.: 1260874-86-9
M. Wt: 166.61 g/mol
InChI Key: HCGFORNUEONUES-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound with the molecular formula C8H7ClN2 . It is a derivative of pyridine and pyrrole, characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the pyrrolo[2,3-b]pyridine ring system. This compound is used as an intermediate in organic synthesis and pharmaceutical research .

Scientific Research Applications

Chemistry: 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It is used in the development of pharmaceuticals targeting specific biological pathways .

Industry: The compound finds applications in the chemical industry as an intermediate for the production of agrochemicals, dyes, and other specialty chemicals .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The safety information includes the following hazard statements: H302 - H318 . Precautionary measures include P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitropyridine with methylamine, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity. The reaction conditions are carefully controlled to ensure the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-chloro-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGFORNUEONUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857504
Record name 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260874-86-9
Record name 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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